4-(4-Aminophenoxy)benzoic acid

概要

説明

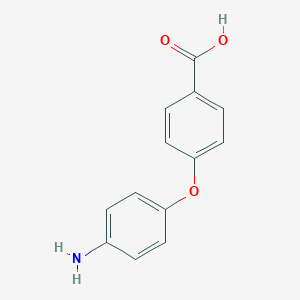

4-(4-Aminophenoxy)benzoic acid is an organic compound with the molecular formula C13H11NO3 It is characterized by the presence of an aminophenoxy group attached to a benzoic acid moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Aminophenoxy)benzoic acid typically involves the reaction of 4-aminophenol with 4-chlorobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 4-aminophenol attacks the chlorinated aromatic ring of 4-chlorobenzoic acid, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can further enhance the efficiency and yield of the process.

化学反応の分析

Types of Reactions: 4-(4-Aminophenoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or nitric acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products:

Oxidation: Nitro-4-(4-aminophenoxy)benzoic acid.

Reduction: 4-(4-Aminophenoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Medicinal Chemistry

Anticancer Research

Recent studies have highlighted the potential of 4-(4-Aminophenoxy)benzoic acid as a scaffold for developing anticancer agents. Its structural features allow for modifications that can enhance biological activity against various cancer cell lines. For instance, compounds derived from this scaffold have shown moderate to good potency in inhibiting cancer cell proliferation, making it a focus for further drug development efforts .

Mechanism of Action

The compound has been investigated for its role in modulating reactive oxygen species (ROS) production in immune cells. A study demonstrated that derivatives of this compound could influence the activation of NADPH oxidase, which plays a crucial role in the immune response against pathogens like Legionella pneumophila . This suggests potential applications in immunology and infectious disease research.

Polymer Science

Copolyamide Production

this compound is utilized in synthesizing copolyamides that exhibit excellent thermal and mechanical properties. These copolyamides can be tailored for specific applications requiring high transparency and temperature resistance, such as in automotive parts and optical devices . The incorporation of this compound enhances the glass transition temperature (Tg) and mechanical strength of the resulting polymers, making them suitable for demanding environments.

Applications in Additive Manufacturing

The copolyamides derived from this compound are also being explored for use in additive manufacturing processes. Their ability to form transparent or semi-transparent articles opens new avenues for creating functional components in various industries, including packaging and electronics .

Material Science

Surface Chemistry Studies

Research has been conducted on the chemisorption properties of this compound on silicon surfaces. This work is significant for developing self-assembled monolayers that can be used in sensor technology and electronic devices . The ability to modify surfaces at the molecular level enhances the functionality of materials used in advanced technological applications.

Data Summary Table

| Application Area | Specific Use Case | Key Findings/Properties |

|---|---|---|

| Medicinal Chemistry | Anticancer agent development | Moderate to good potency against cancer cell lines |

| Modulation of immune response | Influences ROS production via NADPH oxidase activation | |

| Polymer Science | Copolyamide synthesis | High Tg and mechanical strength; suitable for optical applications |

| Additive manufacturing | Capable of producing transparent/semi-transparent articles | |

| Material Science | Surface modification | Chemisorption on silicon; potential for sensor technology |

Case Studies and Research Findings

- Anticancer Agent Development : A study synthesized novel compounds based on the this compound scaffold and evaluated their anticancer properties, demonstrating promising results against various tumor cell lines .

- Polymer Applications : Research into copolyamides incorporating this compound revealed that they possess enhanced thermal stability and mechanical properties compared to traditional polyamides, making them ideal candidates for high-performance applications .

- Surface Chemistry : Investigations into the self-assembled monolayers formed by this compound on silicon surfaces provided insights into their electronic properties, suggesting applications in nanoscale devices .

作用機序

The mechanism by which 4-(4-Aminophenoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

4-Aminobenzoic acid: Lacks the phenoxy group, resulting in different chemical and biological properties.

4-(4-Nitrophenoxy)benzoic acid: Contains a nitro group instead of an amino group, leading to different reactivity and applications.

4-(4-Hydroxyphenoxy)benzoic acid: Contains a hydroxyl group instead of an amino group, affecting its chemical behavior and uses.

Uniqueness: 4-(4-Aminophenoxy)benzoic acid is unique due to the presence of both an amino group and a phenoxy group attached to the benzoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

生物活性

4-(4-Aminophenoxy)benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered significant attention in scientific research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features an aminophenoxy group attached to a benzoic acid moiety, which contributes to its unique biological properties. The presence of both amino and phenoxy functional groups enhances its reactivity and interaction with biological macromolecules.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that derivatives of PABA, including this compound, exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and E. coli. Minimum inhibitory concentrations (MICs) for these compounds have been reported as low as 15.62 µM for certain derivatives .

- Cytotoxic Effects : Studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines, with IC50 values indicating potent activity against HepG2 cells (≥15.0 µM) . This suggests potential applications in cancer therapy.

- Antioxidant Properties : The compound serves as a scavenger of reactive oxygen species (ROS), providing protective effects against oxidative stress . This property is particularly relevant in dermatological applications, where it is used in sunscreens.

Antimicrobial Activity

A study focused on the synthesis of Schiff bases derived from PABA showed that modifications could enhance antimicrobial efficacy. The resulting compounds demonstrated broad-spectrum antifungal properties with MICs as low as 7.81 µM .

Cytotoxicity and Anticancer Potential

In vitro studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, one derivative exhibited significant inhibition of cell proliferation in MCF-7 and HCT116 cells with IC50 values ranging from 23.31 µM to 72.22 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | ≥15.0 |

| Derivative A | MCF-7 | 23.31 |

| Derivative B | HCT116 | 72.22 |

Mechanistic Studies

Recent investigations into the biochemical pathways involved in the action of this compound suggest that it may activate key protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for cellular homeostasis and could be targeted for anti-aging therapies .

Case Studies

- Antibacterial Efficacy : A clinical study evaluated the effectiveness of PABA derivatives against methicillin-resistant Staphylococcus aureus, revealing promising results that support further exploration into their use as antibacterial agents .

- Cytotoxicity Assessment : In a controlled laboratory setting, various derivatives were tested against cancer cell lines, confirming their potential as anticancer agents through apoptosis induction mechanisms .

- Dermatological Applications : The antioxidant properties of PABA derivatives have led to their incorporation into topical formulations aimed at protecting skin from UV damage, highlighting their dual role in both therapeutic and cosmetic applications .

特性

IUPAC Name |

4-(4-aminophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFCGSZRLJQHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352317 | |

| Record name | 4-(4-aminophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28999-69-1 | |

| Record name | 4-(4-aminophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。